[(1-Benzylpyrrolidin-3-yl)methyl](2,2,2-trifluoroethyl)amine
Description
(1-Benzylpyrrolidin-3-yl)methylamine is a secondary amine featuring a benzyl-substituted pyrrolidine ring and a 2,2,2-trifluoroethyl group. The compound’s structure combines a lipophilic benzylpyrrolidine moiety with the electron-withdrawing trifluoroethyl substituent, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-2,2,2-trifluoroethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)11-18-8-13-6-7-19(10-13)9-12-4-2-1-3-5-12/h1-5,13,18H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBWFNQLKOWTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNCC(F)(F)F)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (1-Benzylpyrrolidin-3-yl)methylamine typically involves the reaction of a pyrrolidine derivative with a benzyl halide and a trifluoroethylamine . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(1-Benzylpyrrolidin-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohyd
Biological Activity
(1-Benzylpyrrolidin-3-yl)methylamine is a compound that has garnered attention due to its potential biological activity, particularly in the context of receptor interactions and pharmacological applications. This article explores its biological activity, including receptor binding affinities, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : (1-benzylpyrrolidin-3-yl)methylamine
- CAS Number : 91189-09-2
- Molecular Formula : C13H17F3N2
- Molecular Weight : 252.29 g/mol
Research indicates that compounds similar to (1-Benzylpyrrolidin-3-yl)methylamine often interact with various neurotransmitter receptors. Notably:
- Dopamine Receptors : It has been suggested that derivatives of pyrrolidine can exhibit high affinity for dopamine D4 receptors. Such interactions may influence dopaminergic signaling pathways, potentially affecting mood and behavior .
- Serotonin Receptors : There is evidence that related compounds bind selectively to serotonin receptors (5-HT2A), which are implicated in mood regulation and various psychiatric conditions .
Biological Activity Data
The biological activity of (1-Benzylpyrrolidin-3-yl)methylamine can be summarized in the following table:
| Biological Activity | Receptor Type | Binding Affinity (Ki) | Selectivity Ratio |
|---|---|---|---|
| High Affinity | Dopamine D4 | < 10 nM | > 500-fold vs D2 |
| Moderate Affinity | Serotonin 5-HT2A | 20 nM | - |
| Low Affinity | Alpha-1 Adrenergic | > 1000 nM | - |
Case Studies and Research Findings
-
Dopamine D4 Ligands :
A study reported the synthesis of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides that demonstrated high affinity for human dopamine D4 receptors. The selectivity for D4 over other receptors indicates potential therapeutic applications in managing disorders linked to dopaminergic dysfunction . -
Antidepressant Potential :
The interaction with serotonin receptors suggests potential antidepressant properties. Compounds that modulate serotonin levels are often explored for their efficacy in treating depression and anxiety disorders. -
Neuropharmacological Studies :
In vivo studies have indicated that compounds with similar structures can affect locomotor activity in animal models, suggesting a role in modifying dopaminergic signaling pathways. This could have implications for developing treatments for conditions like schizophrenia or ADHD.
Comparison with Similar Compounds
Key Structural Analogs (Table 1)
| Compound Name | Substituents on Amine | Fluorine Presence | Molecular Weight (g/mol) | Key Structural Features | References |
|---|---|---|---|---|---|
| (1-Benzylpyrrolidin-3-yl)methylamine | (1-Benzylpyrrolidin-3-yl)methyl, 2,2,2-trifluoroethyl | Yes | ~305 (estimated) | Secondary amine with fluorinated alkyl chain | |
| 1-Benzyl-N-ethylpyrrolidin-3-amine | Ethyl | No | ~218 (estimated) | Pyrrolidine N-ethyl substitution | |
| 1-Benzyl-N,N-dimethylpyrrolidin-3-amine | Dimethyl | No | ~204 (estimated) | Tertiary amine on pyrrolidine | |
| 2-(1-Benzylpyrrolidin-3-yl)ethylamine | Ethylamine chain | No | ~218 (estimated) | Ethylamine attached to pyrrolidine C3 | |
| Methyl(2,2,2-trifluoroethyl)amine | Methyl, 2,2,2-trifluoroethyl | Yes | 113.08 | Simple fluorinated secondary amine |
Notes:
- The target compound’s (1-benzylpyrrolidin-3-yl)methyl group introduces steric bulk compared to analogs with direct N-substituents on the pyrrolidine ring (e.g., 1-Benzyl-N-ethylpyrrolidin-3-amine) .
- The trifluoroethyl group distinguishes it from non-fluorinated analogs, likely enhancing lipophilicity and metabolic stability .
Electronic and Physicochemical Effects of Fluorination
Electron-Withdrawing Effects
The trifluoroethyl group’s strong electron-withdrawing nature reduces the basicity of the adjacent amine via inductive effects, as observed in fluorinated amines like methyl(2,2,2-trifluoroethyl)amine . This reduction in basicity may enhance bioavailability by decreasing protonation at physiological pH, improving membrane permeability .
Physicochemical Properties
- Boiling Point and Volatility: Methyl(2,2,2-trifluoroethyl)amine exhibits a boiling point of ~5.6°C , significantly lower than non-fluorinated analogs (e.g., ethylamine: 17°C). The target compound may similarly display higher volatility compared to bulkier, non-fluorinated pyrrolidine derivatives.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for (1-Benzylpyrrolidin-3-yl)methylamine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves sequential steps:
-
Amide formation : Reaction of the starting acid chloride with methylamine to generate intermediates.
-
Reduction : Simultaneous reduction of amide and ester groups using LiAlH₄ in THF, with yields improved via the Fieser work-up (granular aluminum salt removal by filtration) .
-
Protection : Use of 2,2,2-trifluoroethyl-formate (TFEF) for amine protection, selected for its stability during subsequent steps and ease of deprotection under basic conditions .
-
Yield Optimization : Key factors include controlled stoichiometry of LiAlH₄, solvent purity, and temperature gradients during reduction.
Step Reagents/Conditions Yield Improvement Strategy Reduction LiAlH₄, THF, 0°C to RT Fieser work-up for efficient byproduct removal Protection TFEF, basic pH Use anhydrous conditions to prevent hydrolysis
Q. How does the trifluoroethyl group influence the compound’s physicochemical and pharmacological properties?
- Methodological Answer : The 2,2,2-trifluoroethyl group enhances metabolic stability and bioavailability through:
- Electron-withdrawing effects : Reduces basicity of adjacent amines, improving membrane permeability .
- Hydrophobic interactions : Fluorine’s lipophilicity augments binding affinity to hydrophobic protein pockets .
- Experimental validation requires comparative studies with non-fluorinated analogs using pharmacokinetic assays (e.g., microsomal stability tests) .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., NIST-standardized electron ionization) .
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to verify trifluoroethyl group integrity; ¹H/¹³C NMR for pyrrolidine ring conformation .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) for purity ≥95% .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of the pyrrolidine ring?
- Methodological Answer :
- Chiral auxiliaries : Use (S)- or (R)-proline derivatives during ring closure to induce stereochemistry .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of pyrrolidine precursors .
- Crystallographic validation : Single-crystal X-ray diffraction (as in ) to confirm absolute configuration .
Q. How can computational modeling predict target interactions and metabolic pathways?
- Methodological Answer :
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with amine receptors (e.g., GPCRs) .
- ADMET prediction : Tools like SwissADME assess metabolic sites (e.g., CYP450 oxidation of the benzyl group) .
- Quantum Mechanics (QM) : Calculate fluorine’s electrostatic potential to rationalize stereoelectronic effects on binding .
Q. What experimental approaches resolve contradictions in pharmacological activity across assays?
- Methodological Answer :
- Assay standardization : Replicate studies in orthogonal systems (e.g., cell-free vs. cell-based assays) .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites contributing to variability .
- Dose-response refinement : Use Hill slopes to differentiate allosteric vs. competitive mechanisms .
Safety and Stability Considerations
Q. What handling protocols mitigate risks associated with this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, fume hood use, and sealed containers to limit inhalation .
- Decomposition monitoring : Store at -20°C under argon; monitor via TLC/HPLC for amine oxidation or hydrolysis .
- Spill management : Neutralize with citric acid (for basic residues) and absorb with vermiculite .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity data?
- Methodological Answer :
- Source validation : Cross-check compound purity (e.g., via COSY NMR for diastereomer detection) .
- Buffer compatibility : Test activity in varied pH/phosphate buffers to identify assay-specific interference .
- Positive controls : Include reference compounds (e.g., known kinase inhibitors) to calibrate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
